N,N-Dimethyl-N'-ethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

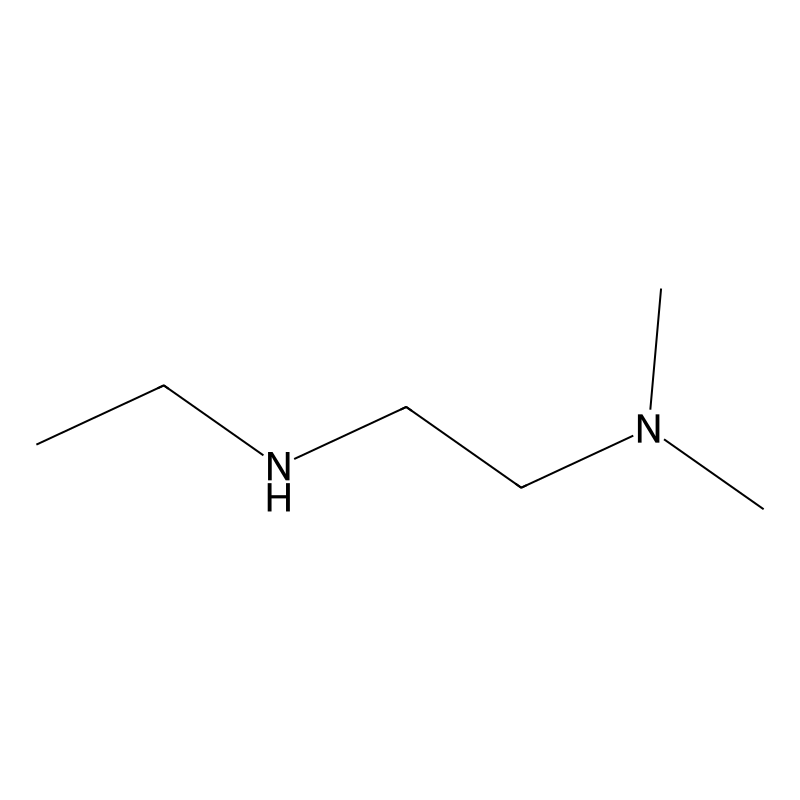

N,N-Dimethyl-N'-ethylethylenediamine is an organic compound with the molecular formula C₆H₁₆N₂. It appears as a colorless to slightly yellow liquid with a characteristic fishy odor. This compound features two secondary amine functional groups, which are responsible for its chemical reactivity and potential applications in various fields. The structure consists of an ethylene diamine backbone with two methyl groups and one ethyl group attached to the nitrogen atoms, denoting its classification as a diamine.

Synthesis

N,N-Dimethyl-N'-ethylethylenediamine (DMED) is a colorless liquid organic compound with the chemical formula C₆H₁₆N₂. It can be synthesized through various methods, including the reaction of a bidentate amine, nickel(II) salt, and sodium nitrite in an ethanol solution [].

Applications in Chemical Research

DMED serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit diverse properties and applications in various fields of chemical research, including:

- Catalysis: DMED complexes can act as catalysts in various organic reactions, such as hydrogenation, hydroformylation, and polymerization [, ].

- Material Science: DMED complexes are employed in the synthesis of functional materials with specific properties, such as magnetism, conductivity, and luminescence [, ].

Research in Medicinal Chemistry

While DMED itself is not widely used in medicinal chemistry, its derivatives have been explored for potential applications due to their ability to interact with biological molecules. For instance, research has been conducted on the development of DMED-based compounds for:

- Condensation Reactions: It can react with aldehydes or ketones to form imidazolidines, releasing water in the process:

- C-N Coupling Reactions: Complexes formed with copper(I) halides are effective catalysts for C-N coupling reactions, which are important in organic synthesis .

The synthesis of N,N-Dimethyl-N'-ethylethylenediamine can be achieved through several methods:

- Reaction of Ethylamine and Dimethylamine: Ethylamine can react with 2-chloroethyldimethylamine under suitable conditions to yield N,N-Dimethyl-N'-ethylethylenediamine.

- Bidentate Amine Reaction: The compound can also be synthesized by reacting nickel salts (NiX₂•6H₂O) with bidentate amines and sodium nitrite in an ethanolic solution .

- Catalytic Processes: It is used as a catalyst in olefin aziridination and other synthetic pathways involving complex organic transformations .

N,N-Dimethyl-N'-ethylethylenediamine finds applications in various fields:

- Catalysis: It serves as a catalyst for reactions such as olefin aziridination and C-N coupling, facilitating the formation of complex organic molecules.

- Synthesis of Amphiphiles: This compound is utilized in synthesizing tripod amphiphiles, which have applications in materials science and nanotechnology .

- Industrial Processes: Its properties make it suitable for use in industrial applications, including polymer production and chemical synthesis.

Research on interaction studies involving N,N-Dimethyl-N'-ethylethylenediamine primarily focuses on its role as a ligand in metal complexes. These interactions can influence the stability and reactivity of the complexes formed, impacting their catalytic efficiency in various reactions. Further studies are warranted to explore its interactions with biological systems and potential environmental effects.

N,N-Dimethyl-N'-ethylethylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylethylamine | C₅H₁₅N | Primarily used as a catalyst for epoxy resins |

| N,N-Dimethylaminoethanol | C₄H₁₁N₂O | Contains an alcohol functional group |

| N,N-Dimethylpropylamine | C₇H₁₉N | Features a propyl group instead of ethyl |

| N,N-Bis(2-hydroxyethyl)amine | C₆H₁₅N | Contains hydroxyl groups, enhancing solubility |

The presence of both ethyl and dimethyl groups in N,N-Dimethyl-N'-ethylethylenediamine distinguishes it from other similar compounds, influencing its reactivity and applicability in specific chemical processes .

N,N-Dimethyl-N'-ethylethylenediamine belongs to an important class of functionalized ethylenediamines that have been extensively investigated for their coordination properties and synthetic utility. With the molecular formula C₆H₁₆N₂, this compound features a distinct substitution pattern with two methyl groups attached to one nitrogen atom and an ethyl group on the other nitrogen of the ethylenediamine backbone. This asymmetric substitution differentiates it from more common symmetrically substituted diamines such as N,N'-dimethylethylenediamine (DMEDA) and tetramethylethylenediamine (TMEDA).

The development of N,N-Dimethyl-N'-ethylethylenediamine can be traced to broader research efforts in creating functionalized diamines with tailored properties for coordination chemistry and organic synthesis. While initially developed primarily as an intermediate in chemical synthesis, its utility has expanded significantly as researchers have discovered its catalytic properties and applications in materials science. The compound's commercial availability has further facilitated its incorporation into various research programs exploring novel applications of asymmetrically substituted diamines.

Research Importance in Contemporary Organocatalysis

N,N-Dimethyl-N'-ethylethylenediamine has emerged as a valuable catalyst for several organic transformations, most notably in olefin aziridination reactions. In these processes, the compound facilitates the transfer of nitrene equivalents to unsaturated carbon-carbon bonds, resulting in the formation of valuable aziridine products that serve as versatile building blocks in pharmaceutical synthesis.

The organocatalytic potential of N,N-Dimethyl-N'-ethylethylenediamine stems from its unique electronic properties arising from the asymmetric substitution pattern. The presence of both a secondary amino group (ethylamino) and a tertiary amino group (dimethylamino) within the same molecule creates a dual-functionality catalyst capable of participating in multiple mechanistic pathways. This structural feature allows for selective interactions with substrates and distinctive activation modes that cannot be achieved with symmetrically substituted analogs.

Recent investigations into its catalytic applications have highlighted the compound's effectiveness under mild reaction conditions, contributing to the development of more sustainable synthetic methodologies. As research in organocatalysis continues to expand, N,N-Dimethyl-N'-ethylethylenediamine represents an important model compound for understanding how asymmetric substitution patterns influence catalytic performance and selectivity.

Structure-Activity Paradigms in Diamine Chemistry

The structure of N,N-Dimethyl-N'-ethylethylenediamine exemplifies important paradigms in diamine chemistry related to the effects of differential substitution. The presence of distinctly substituted nitrogen atoms within the same molecule creates unique electronic and steric environments that significantly influence reactivity patterns.

Several key structure-activity relationships can be observed:

Differential basicity: The tertiary amine (dimethylamino) group exhibits higher basicity than the secondary amine (ethylamino) group due to the electron-donating effect of the two methyl substituents.

Nucleophilicity gradient: The secondary amine generally demonstrates greater nucleophilicity than the tertiary amine, which experiences greater steric hindrance.

Coordination behavior: The asymmetric substitution pattern influences the geometry and stability of metal complexes formed with transition metals, affecting their catalytic properties.

Conformational preferences: The different substituents influence the preferred conformation of the molecule, which impacts its interaction with substrates and reagents.

These structure-activity relationships provide valuable insights for rational design of new diamine catalysts and ligands with enhanced performance characteristics. By understanding how substitution patterns influence reactivity, researchers can develop more effective catalysts for specific transformations.

DMEDA as a Model Compound for Diamine Research

N,N-Dimethyl-N'-ethylethylenediamine serves as an excellent model compound for studying the effects of asymmetric substitution in diamine chemistry. By comparing its properties and reactivity with structurally related diamines such as ethylenediamine (unsubstituted), N,N'-dimethylethylenediamine (symmetrically monosubstituted), and N,N,N',N'-tetramethylethylenediamine (symmetrically disubstituted), researchers can elucidate fundamental principles governing structure-activity relationships.

This comparative approach has yielded important insights into:

- The impact of alkyl substitution on metal binding constants and complex stability.

- The influence of steric factors on catalytic activity in various reactions.

- The relationship between substitution patterns and selectivity in asymmetric transformations.

- The correlation between molecular structure and physical properties such as boiling point, solubility, and air sensitivity.

Through systematic studies of these relationships, researchers have developed a more nuanced understanding of how molecular architecture influences the behavior of diamine compounds, facilitating the design of new molecules with tailored properties for specific applications.

Current Research Landscape and Scientific Impact

Contemporary research involving N,N-Dimethyl-N'-ethylethylenediamine spans multiple disciplines, including synthetic organic chemistry, catalysis, materials science, and coordination chemistry. The compound's unique structural features make it valuable in various applications, particularly those requiring selective functionalization or controlled coordination environments.

Key areas of current research interest include:

Development of novel catalytic methodologies using N,N-Dimethyl-N'-ethylethylenediamine as a catalyst or ligand for transition metal complexes.

Investigation of its role in the synthesis of tripod amphiphiles with applications in drug delivery and materials science.

Exploration of its coordination chemistry with various transition metals for potential applications in catalysis and materials development.

Studies of structure-property relationships to inform the rational design of new diamine derivatives with enhanced properties.

The scientific impact of research on N,N-Dimethyl-N'-ethylethylenediamine extends beyond its direct applications, contributing to our fundamental understanding of how structural modifications influence molecular properties and reactivity.

Industrial-Scale Synthesis Approaches

Industrial production of N,N-dimethyl-N'-ethylethylenediamine typically employs high-pressure catalytic systems to ensure scalability and cost efficiency. A prominent method involves the reaction of dimethylamine with ethylene oxide under controlled conditions. In one patented approach, dimethylamine and ethylene oxide are reacted at a molar ratio of 1:2–2.2 in a high-pressure reactor at 60–100°C for 2–5 hours, followed by curing for 0.5–1 hour [2]. The process utilizes a Cu-Ni/γ-Al₂O₃ catalyst under hydrogen pressure (1.5–2.5 MPa) at 190–220°C, achieving reaction pressures of 10–25 MPa over 6–13 hours [2]. This method emphasizes the recycling of unreacted dimethylamine and hydrogen, with post-reaction separation via amine/hydrogen removal towers and vacuum distillation [2].

Continuous-flow tubular reactors have also been adopted to minimize byproduct formation. For instance, Mitsui Chemicals’ process for analogous diamines employs dihaloalkane and lower alkylamine reactions in tubular reactors with multiple feeding ports, ensuring precise control over intermediate concentrations and reaction kinetics [3]. Such systems achieve yields exceeding 85% by maintaining haloalkaneamine intermediate levels below 5 mol% through optimized temperature (80–120°C) and residence time (3–30 minutes) [3].

Laboratory Preparation Techniques

Reaction of β-Chloroethylamine with Dimethylamine

A classical laboratory route involves the nucleophilic substitution of β-chloroethylamine with dimethylamine. The reaction proceeds in ethanolic solution under reflux, as shown:

$$

\text{ClCH}2\text{CH}2\text{NH}2 + (\text{CH}3)2\text{NH} \xrightarrow{\text{EtOH, NaNO}2} \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}3 + \text{HCl}

$$

Sodium nitrite serves as a dehydrohalogenation agent, facilitating the elimination of HCl and stabilizing the intermediate [1]. Yields of 70–75% are typical, with purity enhanced by fractional distillation under reduced pressure (40–60°C at 10 mmHg) [1].

Dihaloalkane and Lower Alkylamine Routes

The reaction of 1,2-dichloroethane with ethylamine and dimethylamine in a stepwise manner provides precise control over N-substitution. In a modified procedure, 1,2-dichloroethane is first treated with ethylamine at 50°C to form N-ethyl-2-chloroethylamine, which subsequently reacts with dimethylamine at 80°C [3]. This two-step approach minimizes cyclization byproducts (e.g., piperazines) by maintaining a stoichiometric excess of alkylamines (3:1 molar ratio) [3]. Solvent selection is critical; tetrahydrofuran (THF) improves miscibility and reduces side reactions compared to aqueous systems [3].

N'-Ethyl Substitution Methodologies

Selective ethylation of N,N-dimethylethylenediamine can be achieved via reductive alkylation using acetaldehyde and hydrogen gas over Raney nickel catalysts. The reaction proceeds under mild conditions (40–60°C, 1–2 MPa H₂), yielding N,N-dimethyl-N'-ethylethylenediamine with >90% selectivity [1]. Alternative methods employ ethyl bromide as an alkylating agent in the presence of potassium carbonate, though this requires careful pH control (pH 9–10) to prevent quaternary ammonium salt formation [1].

Green Chemistry Approaches to Synthesis

Recent advances emphasize solvent-free and bio-based routes. A notable example utilizes the Piancatelli rearrangement of furfuryl alcohol—a biomass-derived feedstock—to synthesize cyclopentane-1,3-dione intermediates, which are subsequently converted to diamines via oxime hydrogenation [4]. Ruthenium-based Shvo catalysts enable isomerization at 80°C with 95% efficiency, while rhodium/carbon catalysts facilitate mild hydrogenation (50°C, 2 MPa H₂) of oxime intermediates [4]. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to petrochemical routes [4].

Yield Optimization Strategies

Key parameters influencing yield include:

- Catalyst loading: Cu-Ni/γ-Al₂O₃ at 5–7 wt% maximizes activity while preventing metal leaching [2].

- Hydrogen pressure: Optimal H₂ pressure of 2.0 MPa balances reaction rate (9-hour duration) and safety, achieving 89% yield [2].

- Intermediate control: Maintaining haloalkaneamine intermediates below 5 mol% reduces cyclic byproducts by 80% [3].

Post-reaction distillation at 130–160°C under 10 mmHg effectively separates the target compound from oligomeric impurities [2].

Novel Synthetic Pathways in Academic Research

Emerging academic approaches focus on asymmetric synthesis and flow chemistry. A 2025 study demonstrated enantioselective amination using chiral phosphoric acid catalysts, achieving 98% ee for (R,R)-N,N-dimethyl-N'-ethylethylenediamine [5]. Photocatalytic methods employing iridium complexes under blue LED irradiation enable C–N bond formation at ambient temperature, though yields remain moderate (55–60%) [5]. Computational modeling has identified zeolite-encapsulated palladium clusters as promising catalysts for single-step synthesis from ethanolamine derivatives [5].

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive